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For Researchers, Scientists, and Drug Development Professionals

Introduction
FR901465 and its analogs are potent anti-tumor natural products that function by modulating

pre-mRNA splicing. These compounds target the SF3b subcomplex of the U2 small nuclear

ribonucleoprotein (snRNP) within the spliceosome, a critical machinery for intron removal and

exon ligation. Inhibition of SF3b function leads to alterations in splicing patterns, resulting in the

production of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis

in cancer cells. This document provides detailed application notes and protocols for assessing

the splicing modulation activity of FR901465 and similar compounds.

Data Presentation: Quantitative Analysis of Splicing
Modulators
The following tables summarize the inhibitory concentrations of FR901464 (the parent

compound of FR901465) and its derivative, Spliceostatin A, in various assays. This data is

crucial for determining the effective concentration range for in vitro and cell-based experiments.

Table 1: In Vitro Splicing Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1252163?utm_src=pdf-interest
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/product/b1252163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay System IC50 Reference

FR901464 HeLa Nuclear Extract 0.05 µM [1][2]

Spliceostatin A HeLa Nuclear Extract 0.01 µM [1]

Table 2: Cytotoxicity (Growth Inhibition) in Cancer Cell Lines

Compound Cell Line Cancer Type GI50 / IC50 Reference

FR901464 HCT116 Colon Cancer 0.61 nM [2]

FR901464 SW480 Colon Cancer 1.0 nM [2]

FR901464 DLD1 Colon Cancer 0.71 ng/ml

FR901464 MCF7 Breast Cancer 1.8 nM

FR901464 A549
Lung

Adenocarcinoma
1.3 nM

FR901464 P388 Murine Leukemia 3.3 nM

Spliceostatin A

Multiple Human

Cancer Cell

Lines

Various 2.0 - 9.6 nM

Spliceostatin A CWR22Rv1 Prostate Cancer 0.6 nM

Spliceostatin A

Normal B

lymphocytes

(CD19+)

Normal 12.1 nM

Spliceostatin A

Normal T

lymphocytes

(CD3+)

Normal 61.7 nM

Signaling Pathway and Mechanism of Action
FR901465 and its analogs directly interact with the SF3B1 protein, a core component of the U2

snRNP. This interaction stabilizes the spliceosome in an inactive conformation, preventing the
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proper recognition of the branch point sequence and the subsequent catalytic steps of splicing.

This leads to intron retention, exon skipping, and the use of cryptic splice sites, ultimately

resulting in the production of non-functional or dominant-negative protein isoforms.
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Mechanism of FR901465 action on the spliceosome.

Experimental Workflow for Assessing Splicing
Modulation
A multi-step approach is recommended to comprehensively assess the impact of FR901465 on

splicing. This workflow combines high-throughput screening with detailed validation and global

analysis methods.
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General workflow for assessing splicing modulators.
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Experimental Protocols
In Vitro Splicing Assay using HeLa Nuclear Extract
This assay directly measures the biochemical effect of a compound on the splicing machinery

in a cell-free system.

Materials:

HeLa Nuclear Extract (commercially available or prepared in-house)

32P-labeled pre-mRNA substrate (e.g., from a minigene construct)

FR901465 or other test compounds dissolved in DMSO

Splicing reaction buffer (contains ATP, MgCl2, creatine phosphate)

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol

Ethanol

Urea-polyacrylamide gel

Phosphorimager or autoradiography film

Protocol:

Thaw HeLa nuclear extract and other reagents on ice.

Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

12.5 µL HeLa Nuclear Extract

2.5 µL 10x Splicing Buffer

1 µL 32P-labeled pre-mRNA (~20 fmol)

1 µL FR901465 (at various concentrations) or DMSO (vehicle control)
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Nuclease-free water to 25 µL

Incubate the reactions at 30°C for 1-2 hours.

Stop the reaction by adding 150 µL of PK buffer (0.1 M Tris-HCl pH 7.5, 12.5 mM EDTA, 150

mM NaCl, 1% SDS) and 10 µL of Proteinase K (10 mg/mL).

Incubate at 37°C for 30 minutes to digest proteins.

Extract RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and

centrifuging.

Precipitate the RNA from the aqueous phase with ethanol.

Resuspend the RNA pellet in loading buffer (e.g., formamide-based).

Denature the samples at 95°C for 5 minutes and resolve on a urea-polyacrylamide gel.

Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates (lariat), and

spliced mRNA product by phosphorimaging or autoradiography.

Quantify the band intensities to determine the percentage of splicing inhibition.

Minigene Splicing Reporter Assay
This cell-based assay allows for the assessment of a compound's effect on the splicing of a

specific exon of interest in a cellular context.

Materials:

Mammalian cell line (e.g., HEK293T, HeLa)

Minigene reporter plasmid containing an alternative exon of interest flanked by constitutive

exons and introns. The reporter often includes fluorescent proteins (e.g., GFP and RFP) to

allow for ratiometric analysis of splicing isoforms.

Transfection reagent

FR901465 or other test compounds
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Cell culture medium and supplements

Plate reader for fluorescence detection or flow cytometer

Protocol:

Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

Transfect the cells with the minigene reporter plasmid using a suitable transfection reagent

according to the manufacturer's protocol.

After 24 hours, replace the medium with fresh medium containing various concentrations of

FR901465 or DMSO.

Incubate the cells for an additional 24-48 hours.

If using a fluorescent reporter, measure the fluorescence of the two reporters (e.g., GFP and

RFP) using a plate reader or flow cytometer. The ratio of the two fluorescent signals will

reflect the ratio of the two splice isoforms.

Alternatively, lyse the cells and isolate total RNA for analysis by RT-PCR or qRT-PCR as

described below.

RT-qPCR for Splice Variant Quantification
This method is used to validate and quantify the changes in specific splice isoforms identified in

screening assays or predicted from RNA-seq data.

Materials:

Total RNA isolated from cells treated with FR901465 or vehicle control

Reverse transcriptase and associated reagents for cDNA synthesis

qPCR instrument

SYBR Green or TaqMan-based qPCR master mix
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Primers designed to specifically amplify each splice isoform. For exon skipping/inclusion

events, one primer can be designed in the alternative exon, and the other in a constitutive

exon. Alternatively, primers can span the exon-exon junctions.

Protocol:

Isolate high-quality total RNA from treated and control cells.

Perform reverse transcription to synthesize cDNA from 1-2 µg of total RNA.

Design and validate primers for specificity and efficiency.

Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction

includes:

cDNA template

Forward and reverse primers

qPCR master mix

Nuclease-free water

Run the qPCR program with an initial denaturation step, followed by 40 cycles of

denaturation, annealing, and extension. Include a melt curve analysis at the end for SYBR

Green assays to ensure product specificity.

Analyze the data using the ΔΔCt method to determine the relative fold change in the

expression of each splice isoform, normalized to a housekeeping gene.

RNA-Sequencing and Bioinformatic Analysis
RNA-sequencing provides a global, unbiased view of the transcriptome-wide effects of

FR901465 on splicing.
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Total RNA Isolation

Library Preparation
(rRNA depletion, fragmentation, cDNA synthesis, adapter ligation)

High-Throughput Sequencing

Quality Control
(e.g., FastQC)
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(e.g., STAR, HISAT2)
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(e.g., Sashimi plots)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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